molecular formula C17H15N3O5S B2388644 1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-17-7

1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2388644
CAS No.: 873811-17-7
M. Wt: 373.38
InChI Key: WWKPIQCLFKGSEY-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound characterized by its nitrophenyl and phenyl groups attached to a thienoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thienoimidazole core. One common approach is the cyclization of appropriately substituted thiophenes with imidazole derivatives under acidic or basic conditions. The nitrophenyl and phenyl groups are then introduced through subsequent reactions, such as nitration and Friedel-Crafts acylation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques like microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or acyl chlorides.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amino derivatives and alcohols.

  • Substitution: Introduction of various functional groups such as halogens and acyl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide stands out due to its unique structural features and potential applications. Similar compounds include:

  • Thienoimidazole derivatives: These compounds share the thienoimidazole core but differ in their substituents.

  • Nitrophenyl compounds: These compounds contain nitrophenyl groups but lack the thienoimidazole structure.

  • Phenyl derivatives: These compounds have phenyl groups but do not possess the thienoimidazole moiety.

Properties

IUPAC Name

3-(4-nitrophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c21-17-18(12-4-2-1-3-5-12)15-10-26(24,25)11-16(15)19(17)13-6-8-14(9-7-13)20(22)23/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKPIQCLFKGSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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